REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:15]2[CH:14]=[C:13](B3OC(C)(C)C(C)(C)O3)[CH:12]=[CH:11][C:10]=2[C:9]2[N:25]([CH:28]3[CH2:32][CH2:31][O:30][CH2:29]3)[N:26]=[CH:27][C:8]=2[C:7]1=[O:33].Cl.O1CC(NN)COCC1.Br[C:51]1[C:56]([CH3:57])=[CH:55][N:54]=[C:53]([O:58][CH3:59])[C:52]=1[CH3:60].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.O1CCOCC1>[CH3:59][O:58][C:53]1[C:52]([CH3:60])=[C:51]([C:13]2[CH:12]=[CH:11][C:10]3[C:9]4[N:25]([CH:28]5[CH2:32][CH2:31][O:30][CH2:29]5)[N:26]=[CH:27][C:8]=4[C:7](=[O:33])[NH:6][C:15]=3[CH:14]=2)[C:56]([CH3:57])=[CH:55][N:54]=1 |f:1.2,4.5.6,^1:70,72,91,110|
|
Name
|
(±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2C(C3=C(C=4C=CC(=CC24)B2OC(C(O2)(C)C)(C)C)N(N=C3)C3COCC3)=O)C=CC(=C1)OC
|
Name
|
Example 5
|
Quantity
|
219 mg
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC(C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=NC=C1C)OC)C
|
Name
|
Example 28
|
Quantity
|
134 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
23.8 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
for 70 minutes
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to mom temperature
|
Type
|
CUSTOM
|
Details
|
directly purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 90%)
|
Type
|
DISSOLUTION
|
Details
|
The resulting coupling product was dissolved in TFA (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A saturated aqueous sodium bicarbonate solution was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (DCM, 100%
|
Reaction Time |
2 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
COC1=NC=C(C(=C1C)C=1C=CC=2C3=C(C(NC2C1)=O)C=NN3C3COCC3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |